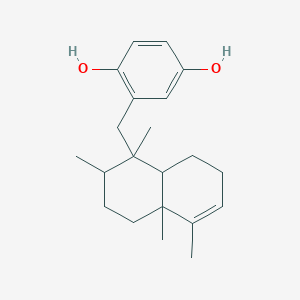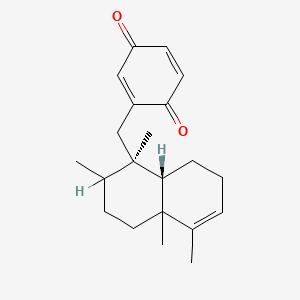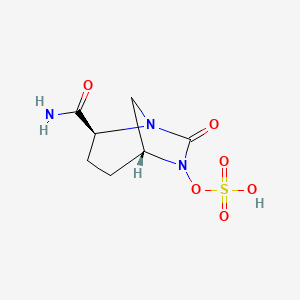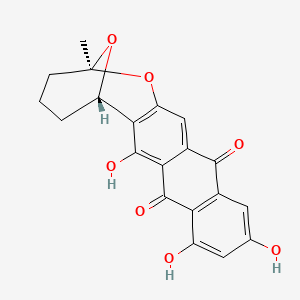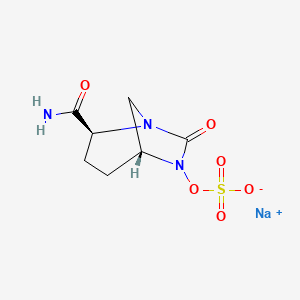
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azaclorzine hydrochloride is a coronary vasodilator with a novel mechanism of action; proposed as antianginal agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
Development of Derivatives for Biological Activities : New series of derivatives, such as 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] azetidine-1-carboxamides, have been synthesized. These derivatives are explored for their potential antibacterial, antifungal, and antitubercular activities, showcasing the versatility of phenothiazine in medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Incorporation in Anticancer Agents : Phenothiazine derivatives have been synthesized and evaluated for their anticancer properties. One study focused on compounds that demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Biological and Antimicrobial Applications
Antimicrobial Properties : Various derivatives have shown considerable antimicrobial activities. For instance, a series of azetidinone derivatives of phenothiazine displayed notable antibacterial, antifungal, and antimycrobial activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Functionalization for Biological Activity : New linear azo-phenothiazine derivatives have been synthesized, with a focus on their biological activity against microorganisms, highlighting phenothiazine's potential in developing antimicrobial agents (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).
Antitubercular Activity : Some phenothiazine derivatives have been synthesized specifically to test their efficacy against tuberculosis, contributing significantly to the field of antitubercular drug development (Makwane & Dua, 2018).
Investigating Mutagenic Potentials : Research into the chemical fate and mutagenic formation potentials of phenothiazine during water chlorination has been conducted, contributing to understanding environmental impacts and health safety concerns (Sekizawa & Onodera, 2010).
Material Science Applications
- Development of Electroactive Derivatives : Synthesis of electroactive hydrazones derived from phenothiazine for use as hole transporting materials has been explored, indicating its potential in electronic and material sciences (Bieliauskas et al., 2012).
Eigenschaften
CAS-Nummer |
49780-10-1 |
|---|---|
Produktname |
10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride |
Molekularformel |
C22H26Cl3N3OS |
Molekulargewicht |
486.9 g/mol |
IUPAC-Name |
3-(1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-4-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H24ClN3OS.2ClH/c23-15-7-9-21-19(12-15)26(18-5-1-2-6-20(18)28-21)22(27)10-8-17-14-24-13-16-4-3-11-25(16)17;;/h1-2,5-7,9,12,16-17,24H,3-4,8,10-11,13-14H2;2*1H |
InChI-Schlüssel |
XYJBAYZDKBVBKQ-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC(N2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Kanonische SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



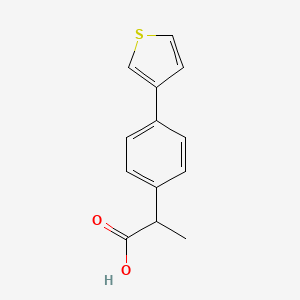
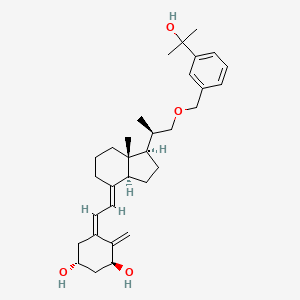
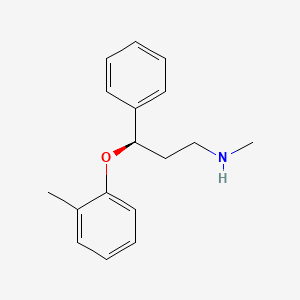
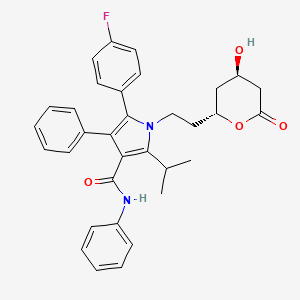
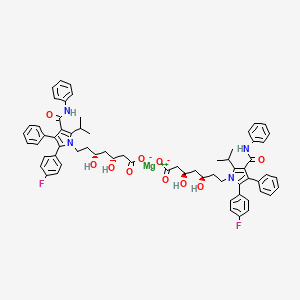
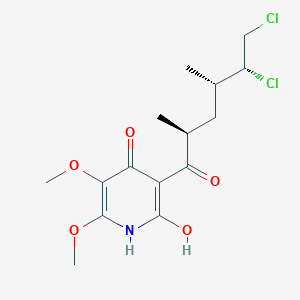
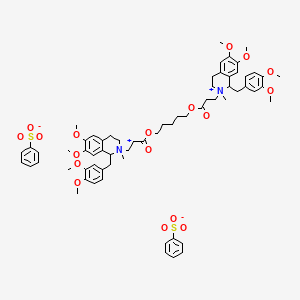
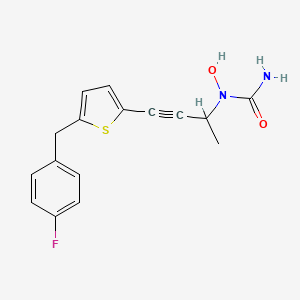
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
